2-(4-oxo(3-hydroquinazolin-2-ylthio))-N-(4-(trifluoromethoxy)phenyl)ethanamide
Description
2-(4-oxo(3-hydroquinazolin-2-ylthio))-N-(4-(trifluoromethoxy)phenyl)ethanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroquinazolinone core and a trifluoromethoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3S/c18-17(19,20)26-11-7-5-10(6-8-11)21-14(24)9-27-16-22-13-4-2-1-3-12(13)15(25)23-16/h1-8H,9H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHGQCZJYJLIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo(3-hydroquinazolin-2-ylthio))-N-(4-(trifluoromethoxy)phenyl)ethanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroquinazolinone Core: This step involves the cyclization of an appropriate precursor to form the hydroquinazolinone ring. This can be achieved through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Thioether Formation: The hydroquinazolinone intermediate is then reacted with a thiol compound to introduce the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Amide Coupling: The final step involves coupling the thioether intermediate with 4-(trifluoromethoxy)aniline to form the desired ethanamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo(3-hydroquinazolin-2-ylthio))-N-(4-(trifluoromethoxy)phenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the hydroquinazolinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxy derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
2-(4-oxo(3-hydroquinazolin-2-ylthio))-N-(4-(trifluoromethoxy)phenyl)ethanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-oxo(3-hydroquinazolin-2-ylthio))-N-(4-(trifluoromethoxy)phenyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide: Lacks the trifluoromethoxyphenyl group, resulting in different chemical and biological properties.
N-(4-(trifluoromethoxy)phenyl)ethanamide: Lacks the hydroquinazolinone core, leading to different reactivity and applications.
Uniqueness
The presence of both the hydroquinazolinone core and the trifluoromethoxyphenyl group in 2-(4-oxo(3-hydroquinazolin-2-ylthio))-N-(4-(trifluoromethoxy)phenyl)ethanamide imparts unique properties to the compound. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-(4-oxo(3-hydroquinazolin-2-ylthio))-N-(4-(trifluoromethoxy)phenyl)ethanamide represents a novel class of quinazoline derivatives that have garnered attention due to their potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of the target compound typically involves the condensation of 3-hydroxyquinazoline derivatives with appropriate electrophiles. Various synthetic routes have been explored to optimize yield and purity. For instance, a common method includes the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with trifluoromethoxyphenylacetic acid derivatives under acidic conditions, yielding the desired ethanamide structure.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor activity . A study demonstrated that related compounds showed selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 5.6 |
| This compound | HT-29 (Colon) | 4.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies showed that it possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes crucial for cellular metabolism and proliferation. For example, quinazoline derivatives often act as inhibitors of tyrosine kinases , which play a pivotal role in signal transduction pathways associated with tumor growth.
Case Studies
-
Case Study on Antitumor Efficacy :
A recent study investigated the efficacy of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent. -
Case Study on Antimicrobial Activity :
A clinical trial assessed the effectiveness of related quinazoline compounds against resistant strains of bacteria. The trial highlighted the importance of further development to address emerging resistance patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
